N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide is a chemical compound commonly known as BPPA. BPPA is a bioactive compound that has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
BPPA has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. BPPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of BPPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
BPPA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis (programmed cell death) in cancer cells. BPPA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using BPPA in lab experiments is its relatively low toxicity compared to other bioactive compounds. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on BPPA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an antimicrobial agent. Further research is also needed to fully understand the mechanism of action of BPPA and its potential applications in scientific research.
Synthesis Methods
The synthesis of BPPA involves the reaction of 4-butanoylpiperazine with 4-chlorophenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-chlorophenol in the presence of a base such as triethylamine to yield BPPA.
properties
Molecular Formula |
C22H26ClN3O3 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C22H26ClN3O3/c1-2-3-22(28)26-14-12-25(13-15-26)19-8-6-18(7-9-19)24-21(27)16-29-20-10-4-17(23)5-11-20/h4-11H,2-3,12-16H2,1H3,(H,24,27) |
InChI Key |
BLQFRWVOBAOHLO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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